molecular formula C7H3BrF3NO3 B1290893 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene CAS No. 200958-40-3

2-Bromo-4-nitro-1-(trifluoromethoxy)benzene

Cat. No.: B1290893
CAS No.: 200958-40-3
M. Wt: 286 g/mol
InChI Key: LVTAFGFYMLODQP-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF3NO3 and a molecular weight of 286.00 g/mol . It is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene typically involves the bromination of 4-nitro-1-(trifluoromethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Chemical Reactions Analysis

2-Bromo-4-nitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Scientific Research Applications

2-Bromo-4-nitro-1-(trifluoromethoxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would depend on the target molecule it is designed to interact with, such as inhibiting an enzyme or binding to a receptor .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene include:

The presence of the trifluoromethoxy group in this compound imparts unique electronic properties, making it particularly useful in the synthesis of compounds with specific electronic and steric requirements.

Properties

IUPAC Name

2-bromo-4-nitro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTAFGFYMLODQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641073
Record name 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200958-40-3
Record name 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-nitro(trifluoromethoxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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